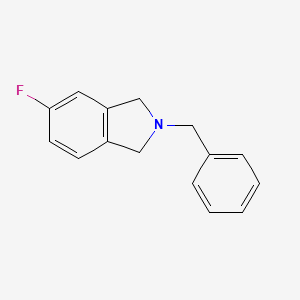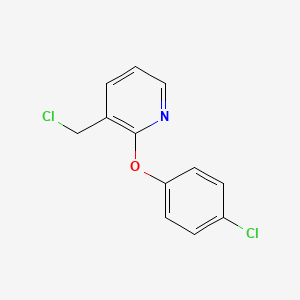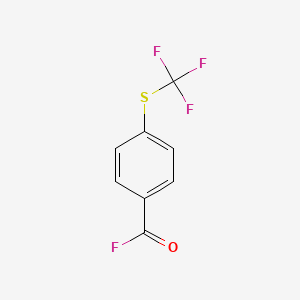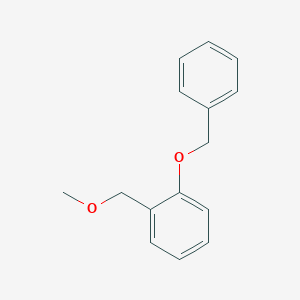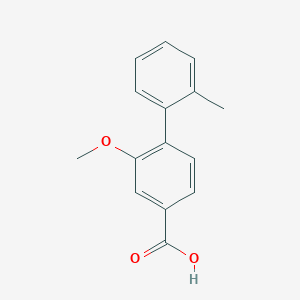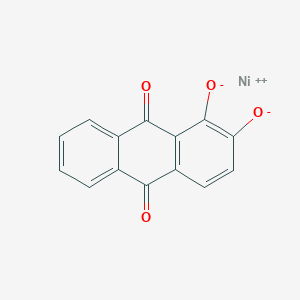
Alizarin nickel complex; Ni content approx. 15%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Alizarin nickel complex is a catalyst with a core of nickel . It is part of the anthraquinones family, which contains three aromatic conjugated rings and two ketonic groups in the central rings .
Synthesis Analysis
The Nickel (II)–alizarin red S (Ni–ARS) complexes were synthesized using different mole ratios and pH . The variation in moles (1:2 and 1:3) did not affect the type or structure of the complex produced, but variations in pH affected the type of complex obtained . The dimer complex was obtained at pH 7 and 8, while the monomer complex was obtained at pH 6 .Molecular Structure Analysis
The ARS ligand complexation occurred in the carbonyl and hydroxyl (peri-hydroxy carbonyl) groups . DFT studies show that monomeric complexes are more stable than dimeric complexes while confirming a higher yield of monomeric complexes than dimeric complexes .Chemical Reactions Analysis
The Alizarin nickel complex has been found to exhibit antibacterial activity. Molecular docking studies showed antibacterial activity of E. coli and S. aureus from dimer complexes > monomer complexes > ARS .Physical And Chemical Properties Analysis
The Alizarin nickel complex has an empirical formula (Hill Notation) of C14H6NiO4 and a molecular weight of 296.89 . It is a solid substance and is used as a catalyst .Scientific Research Applications
Catalysis
Nickel Alizarinate has been explored for its catalytic properties, particularly in reactions where transition metals play a crucial role. The compound’s ability to form stable complexes can enhance the efficiency of catalytic processes. For instance, it can be used in hydrogenation reactions , where its nickel content acts as an active site for the adsorption and activation of hydrogen molecules .
Dye-Sensitized Solar Cells
In the field of renewable energy, Nickel Alizarinate can be utilized in dye-sensitized solar cells (DSSCs) . Its strong light-absorbing properties and the ability to form coordination complexes with metals make it a potential candidate for use as a photosensitizer, which is a key component in DSSCs that converts light into electrical energy .
Adsorption and Removal of Pollutants
Nickel Alizarinate has shown promise in environmental applications, particularly in the adsorption and removal of pollutants from water. Its structure allows for the binding of various contaminants, including heavy metals and organic dyes, thus purifying water sources .
Biomedical Applications
The magnetic properties of nickel nanoparticles suggest that Nickel Alizarinate could have applications in the biomedical field. For example, it could be used for magnetic resonance imaging (MRI) as a contrast agent or in hyperthermia treatment for cancer, where its magnetic properties can be used to generate localized heat to kill cancer cells .
Chemical Sensors
Nickel Alizarinate’s ability to form complexes with various ions can be harnessed in the development of chemical sensors . These sensors can detect specific ions or molecules, making them useful in monitoring environmental pollutants or in medical diagnostics .
Antibacterial Agents
Recent studies have investigated the structure of Nickel Alizarinate complexes and their antibacterial properties. These complexes could be used to develop new antibacterial agents, potentially contributing to the fight against antibiotic-resistant bacteria .
Energy Storage
Nickel Alizarinate may contribute to the advancement of energy storage technologies . Its electrochemical properties could be beneficial in the development of supercapacitors or batteries , where it can act as an electrode material to enhance charge storage capacity .
Textile Industry
The compound’s pigment properties can be applied in the textile industry for dyeing fabrics. Its ability to form stable complexes with fibers can result in vibrant colors that are resistant to fading .
Mechanism of Action
Target of Action
Nickel Alizarinate, also known as Alizarin nickel complex, primarily targets bacterial species such as E. coli and S. aureus . The compound’s antibacterial ability is determined through molecular docking studies .
Mode of Action
Nickel Alizarinate complexes are synthesized using different mole ratios and pH . The Alizarin Red S (ARS) ligand complexation occurs in the carbonyl and hydroxyl (peri-hydroxy carbonyl) groups . Density Functional Theory (DFT) studies show that monomeric complexes are more stable than dimeric complexes . Molecular docking showed antibacterial activity from dimer complexes .
Biochemical Pathways
Nickel Alizarinate affects the carbon/nitrogen metabolism pathways . The compound’s interaction with these pathways can lead to changes in the bacterial cell’s metabolic processes, potentially inhibiting their growth and proliferation .
Pharmacokinetics (ADME Properties)
It’s important to note that these properties play a crucial role in determining the bioavailability of a compound .
Result of Action
The primary result of Nickel Alizarinate’s action is its antibacterial activity. Specifically, it has been shown to have activity against E. coli and S. aureus . The compound’s interaction with its targets leads to changes in the bacterial cells’ metabolic processes, potentially inhibiting their growth and proliferation .
Action Environment
Nickel Alizarinate’s action, efficacy, and stability can be influenced by environmental factors. Nickel is a transition element extensively distributed in the environment, air, water, and soil . It may derive from natural sources and anthropogenic activity . The pH of the environment plays a crucial role in the formation of Nickel Alizarinate complexes . Variations in pH can affect the type of complex obtained, which in turn can influence the compound’s antibacterial activity .
properties
IUPAC Name |
9,10-dioxoanthracene-1,2-diolate;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4.Ni/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16;/h1-6,15,18H;/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLUDXCULIUXSH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[O-])[O-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6NiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319242 |
Source


|
| Record name | Nickel alizarinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel Alizarinate | |
CAS RN |
388570-91-0 |
Source


|
| Record name | Nickel alizarinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6320054.png)
![2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6320056.png)
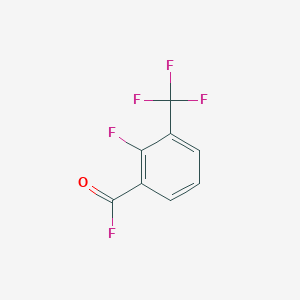
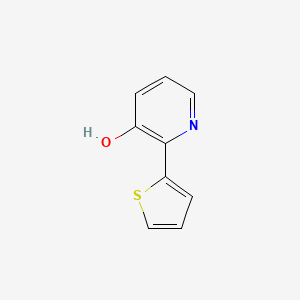
![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6320071.png)
